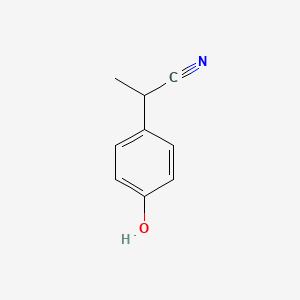
2-(4-hydroxyphenyl)propanenitrile
描述
2-(4-hydroxyphenyl)propanenitrile is an organic compound with the molecular formula C₉H₉NO It is characterized by the presence of a hydroxyphenyl group attached to a propiononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
2-(4-hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenol with hydrogen cyanide in the presence of a catalyst. Another method includes the nitration of 2-phenylethanol, followed by catalytic hydrogenation and subsequent nitrosation and acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
2-(4-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
科学研究应用
2-(4-hydroxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 2-(4-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an agonist for certain receptors, leading to the activation of signaling pathways. The hydroxy group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-Hydroxyphenylacetonitrile
- 4-Hydroxyphenylpropanenitrile
- 4-Hydroxyphenylbutanenitrile
Uniqueness
2-(4-hydroxyphenyl)propanenitrile is unique due to its specific structural features, such as the position of the hydroxy group and the length of the carbon chain. These characteristics influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
属性
CAS 编号 |
21850-61-3 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7,11H,1H3 |
InChI 键 |
BTNSSVRIZUUYGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=CC=C(C=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Thiazolidinedione, 3-[[(2-methylphenyl)amino]methyl]-](/img/structure/B8801563.png)
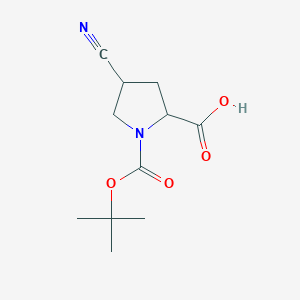
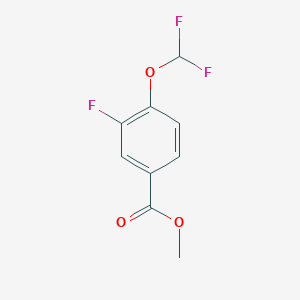
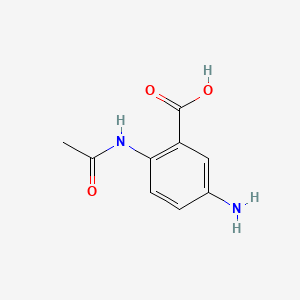
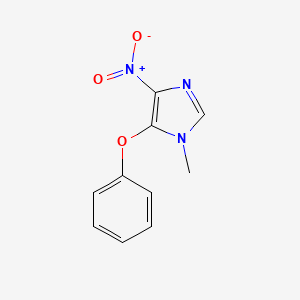
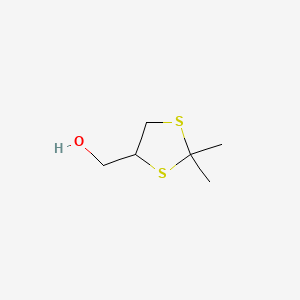
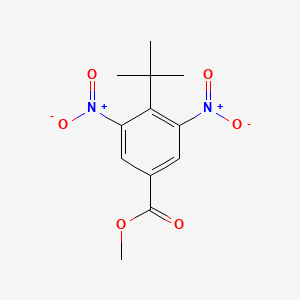
![2-Chloro-7-cyclopentyl-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8801628.png)
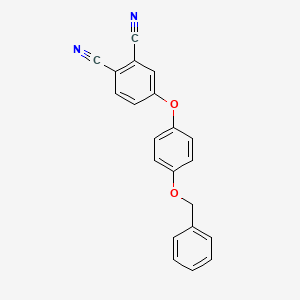
![2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B8801643.png)
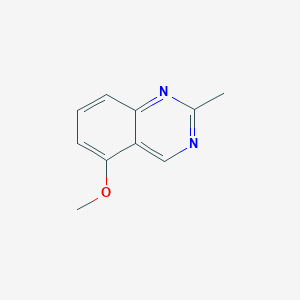

![4-Chloro-1-(2-chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8801666.png)
